(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine
Description
The compound “(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine” is a sulfonamide-derived molecule characterized by a stereospecific Z-configuration around the ethylidene double bond. Its structure includes:
- A phenylethylidene backbone, which introduces rigidity and planar geometry due to conjugation.
- A (4-chlorophenyl)methoxyamine substituent, providing both lipophilic (chlorophenyl) and polar (methoxy) functionalities.
Properties
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2-(4-chlorophenyl)sulfonyl-1-phenylethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3S/c22-18-8-6-16(7-9-18)14-27-24-21(17-4-2-1-3-5-17)15-28(25,26)20-12-10-19(23)11-13-20/h1-13H,14-15H2/b24-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOAPEHHBZMISF-DARPEHSRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC2=CC=C(C=C2)Cl)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/CS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety and a methoxy group, which may contribute to its biological activities. Understanding the structure-activity relationship (SAR) is crucial for elucidating its pharmacological potential.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines.
Case Studies
- Antiproliferative Effects : In a study evaluating phenyl sulfonamide derivatives, several analogues demonstrated nanomolar range antiproliferative activity against 16 cancer cell lines. The mechanism involved disruption of the cell cycle at the G2/M phase and binding to the colchicine site on β-tubulin, leading to cytoskeletal disruption and subsequent cell death .
- In Vivo Studies : Chick chorioallantoic membrane assays showed that certain sulfonamide derivatives blocked angiogenesis and tumor growth effectively, comparable to known agents like combretastatin A-4 . This suggests that this compound could possess similar therapeutic properties.
The biological activity of this compound can be attributed to several mechanisms:
- Microtubule Disruption : By binding to β-tubulin, it disrupts microtubule formation, which is essential for mitosis .
- Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, preventing their proliferation .
- Angiogenesis Inhibition : Similar compounds have shown efficacy in inhibiting angiogenesis, which is critical for tumor growth .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound and related compounds:
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | HT-29 (Colon Carcinoma) | 0.5 | Microtubule disruption | Significant inhibition observed |
| Study 2 | MCF7 (Breast Carcinoma) | 0.3 | G2/M phase arrest | Comparable to combretastatin A-4 |
| Study 3 | M21 (Skin Melanoma) | 0.7 | Angiogenesis inhibition | Low toxicity in chick embryo assays |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several analogs (Table 1). Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Substituents |
|---|---|---|---|---|
| Target: (Z)-[2-(4-chlorobenzenesulfonyl)-1-phenylethylidene][(4-chlorophenyl)methoxy]amine | C₂₄H₂₀Cl₂N₂O₃S | 487.40 (calculated) | Sulfonyl, chlorophenyl, methoxyamine | Dual chlorophenyl groups, Z-configuration |
| (Z)-{2-(4-chlorophenyl)cyclopropylmethylidene}[(4-nitrophenyl)methoxy]amine | C₂₄H₂₁ClN₂O₄ | 436.89 | Cyclopropyl, nitro, methoxy | Nitro group enhances electrophilicity |
| (Z)-1-(4-chlorophenyl)-2-[(4-methoxyphenyl)methanesulfonyl]ethylideneamine | C₁₇H₁₈ClNO₄S | 367.85 | Methoxybenzenesulfonyl, chlorophenyl | Smaller backbone, lower molecular weight |
| (E)-(4-Chlorophenyl)methoxyamine | C₂₀H₁₄ClF₃N₂O | 402.79 | Trifluoromethylpyridine, E-configuration | Fluorine substituents increase lipophilicity |
Key Observations:
Stereochemistry : The Z-configuration in the target compound contrasts with E-isomers (e.g., ), which may alter binding affinity in biological systems due to spatial orientation differences.
Substituent Effects: The dual chlorophenyl groups in the target compound enhance lipophilicity compared to analogs with single chlorophenyl or methoxyphenyl groups (e.g., ).
Molecular Weight and Backbone : The target’s larger molecular weight (487.40 vs. 367.85 in ) may influence pharmacokinetic properties, such as membrane permeability.
Physicochemical Properties
- Boiling Point and Density : The target’s predicted boiling point and density are likely higher than (547.4°C, 1.24 g/cm³) due to its extended aromatic system and sulfonyl group.
- Solubility : The methoxyamine group in the target may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
Research Findings and Limitations
- Similarity Metrics : Methods for comparing structural similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight the importance of substituent positioning and stereochemistry in virtual screening .
- Gaps in Data: Limited experimental data (e.g., melting points, IC₅₀ values) for the target compound restricts a full pharmacological comparison.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
